molecular formula C9H17NO2 B1632170 (R)-Ethyl 3-methylpiperidine-3-carboxylate CAS No. 297172-01-1

(R)-Ethyl 3-methylpiperidine-3-carboxylate

Cat. No.: B1632170
CAS No.: 297172-01-1
M. Wt: 171.24 g/mol
InChI Key: LNANFKKPVLUIBX-SECBINFHSA-N
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Description

®-Ethyl 3-methylpiperidine-3-carboxylate is a chiral piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-methylpiperidine-3-carboxylate typically involves the chiral optimization of piperidine derivatives. One common method is the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The reaction conditions often include hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of piperidine derivatives, including ®-Ethyl 3-methylpiperidine-3-carboxylate, often involves multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Ethyl 3-methylpiperidine-3-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Ethyl 3-methylpiperidine-3-carboxylate
  • Methyl 3-methylpiperidine-3-carboxylate
  • 3-Methylpiperidine-3-carboxylic acid

Uniqueness

®-Ethyl 3-methylpiperidine-3-carboxylate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-Ethyl 3-methylpiperidine-3-carboxylate. The presence of the ethyl ester group also differentiates it from other similar compounds, influencing its reactivity and interactions .

Properties

IUPAC Name

ethyl (3R)-3-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNANFKKPVLUIBX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCCNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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